molecular formula C16H18N2 B010245 2-Biphenyl-4-yl-piperazine CAS No. 105242-10-2

2-Biphenyl-4-yl-piperazine

Cat. No. B010245
M. Wt: 238.33 g/mol
InChI Key: QUINYTMXFWCKTN-UHFFFAOYSA-N
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Description

2-Biphenyl-4-yl-piperazine is a structural framework found in various pharmacologically active compounds. It is linked to potential antipsychotic activity and has been evaluated for its interactions with dopamine and serotonin receptors, contributing to its importance in medicinal chemistry research.

Synthesis Analysis

The synthesis of 2-Biphenyl-4-yl-piperazine derivatives involves several steps, including the design and synthesis of compounds with biphenyl moieties linked to aryl piperazine. These derivatives have shown considerable anti-dopaminergic and anti-serotonergic activity in behavioral models, indicating their potential as antipsychotic agents. Notably, certain derivatives exhibit an impressive antipsychotic profile with lower potency for catalepsy induction, supported by docking studies in designing compounds with a homology model of the human dopamine D2 receptor (Bhosale et al., 2014).

Scientific Research Applications

Antipsychotic Properties

  • A study designed biphenyl moiety linked with aryl piperazine and synthesized derivatives for evaluating their antipsychotic activity. These compounds exhibited significant anti-dopaminergic and anti-serotonergic activity. Two derivatives showed a notable antipsychotic profile with lower potency for catalepsy induction, aligning well with the docking study in designing compounds for the human dopamine D2 receptor (Bhosale et al., 2014).

Antibacterial Activity

  • Research demonstrated that a compound from a chemical library selectively killed bacterial persisters tolerant to antibiotic treatment but did not affect normal antibiotic-sensitive cells. This compound led persisters to antibiotic-induced cell death by reverting them to antibiotic-sensitive cells, representing a novel approach to eradicating bacterial persisters (Kim et al., 2011).

Antidepressant and Anxiolytic Activity

  • Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated. These compounds showed significant antidepressant and anxiolytic activities, reducing the duration of immobility times and demonstrating notable antianxiety effects (Kumar et al., 2017).

Antitumor Activity

  • A series of 1,2,4-triazine derivatives bearing piperazine amide moiety were investigated for their anticancer activities against breast cancer cells. Some compounds exhibited promising antiproliferative agents, comparable to the efficacy of cisplatin (Yurttaş et al., 2014).

Flame Retardant Application

  • Piperazine-phosphonates derivatives were investigated for flame retardant application on cotton fabric. The thermal decomposition of cotton fabric treated with these derivatives was studied, revealing distinct details in the thermal degradation process when applied with these additives (Nguyen et al., 2014).

Insecticide Development

  • Research explored using PAPP, a 5-HT(1A) agonist, as a lead compound for new insecticides. A series of derivatives were synthesized and showed growth-inhibiting activities or larvicidal activities against armyworm (Cai et al., 2010).

Anticancer Evaluation

  • Polyfunctional substituted 1,3-thiazoles with a piperazine substituent showed significant anticancer activity, suggesting their potential as effective anticancer agents (Turov, 2020).

Future Directions

: Sajadikhah, S. S., & Nassiri, M. (2021). Recent developments in the synthesis of piperazines. Chemistry of Heterocyclic Compounds, 57(10), 905–907. Link

properties

IUPAC Name

2-(4-phenylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUINYTMXFWCKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378058
Record name 2-Biphenyl-4-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Biphenyl-4-yl-piperazine

CAS RN

105242-10-2
Record name 2-Biphenyl-4-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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